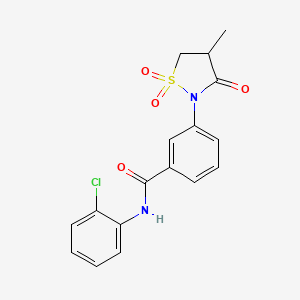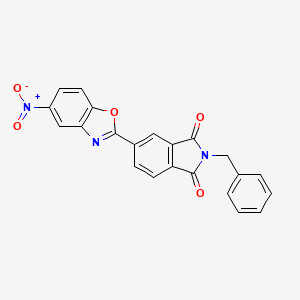![molecular formula C17H19N3O6S B5228995 butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BNPPU and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
BNPPU has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent and selective blocker of the TRPV1 channel, which plays a crucial role in pain perception. BNPPU has also been found to inhibit the activity of the P2X3 receptor, which is involved in the transmission of pain signals. These properties make BNPPU a promising candidate for the development of new pain medications.
作用機序
BNPPU acts as a competitive antagonist of the TRPV1 channel and the P2X3 receptor. It binds to the channels and prevents the influx of calcium ions, which are necessary for the transmission of pain signals. This mechanism of action makes BNPPU a potent analgesic agent.
Biochemical and Physiological Effects:
BNPPU has been found to have a wide range of biochemical and physiological effects. In addition to its analgesic properties, BNPPU has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. The compound has also been found to have a protective effect on the heart and to improve glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using BNPPU in lab experiments is its high potency and selectivity. The compound has been found to be highly effective at blocking the TRPV1 channel and the P2X3 receptor, making it a valuable tool for studying pain perception. However, one limitation of using BNPPU is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on BNPPU. One area of interest is the development of new pain medications based on the compound's analgesic properties. Another area of research is the investigation of BNPPU's anti-inflammatory and anti-cancer properties. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various physiological systems.
Conclusion:
In conclusion, BNPPU is a promising chemical compound that has been extensively studied for its potential applications in scientific research. The compound's potency and selectivity make it a valuable tool for studying pain perception, and its wide range of biochemical and physiological effects make it a promising candidate for the development of new medications. While there are limitations to its use in lab experiments, there are many potential future directions for research on BNPPU.
合成法
The synthesis of BNPPU involves the reaction of 4-aminophenylsulfonamide with 3-nitrobenzenediazonium tetrafluoroborate in the presence of butyl isocyanate. The reaction takes place in anhydrous acetonitrile and is typically carried out under inert conditions. The resulting product is purified through recrystallization and characterized using various analytical techniques.
特性
IUPAC Name |
butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-11-26-17(21)18-13-7-9-16(10-8-13)27(24,25)19-14-5-4-6-15(12-14)20(22)23/h4-10,12,19H,2-3,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIASEEWTVOAEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538820 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)



![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)



![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

